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molecular formula C13H13BrN2O2 B8498803 Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-3-carboxylate CAS No. 209958-56-5

Ethyl 1-(3-bromophenyl)-5-methyl-1h-pyrazole-3-carboxylate

Cat. No. B8498803
M. Wt: 309.16 g/mol
InChI Key: JCVIQZGQEJMZOV-UHFFFAOYSA-N
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Patent
US07589116B2

Procedure details

A solution of 3-bromophenylhydrazine hydrochloride (2 g, 8.9 mmol) and ethyl-2,4-dioxovalerate (1.69 g, 10.7 mmol) in acetic acid (44 ml) was refluxed for 16 hours. The reaction was cooled to room temperature and concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was washed with water, saturated bicarbonate and brine, and then dried over sodium sulfate, filtered and concentrated in vacuo. The crude product, thus obtained, was purified by silica-gel column chromatography (4.8:0.2 hexanes/ethyl acetate) to give the product (2.34 g, 84%) as a syrup.
Name
3-bromophenylhydrazine hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[C:5]([NH:9][NH2:10])[CH:6]=[CH:7][CH:8]=1.[CH2:11]([O:13][C:14](=[O:21])[C:15](=O)[CH2:16][C:17](=O)[CH3:18])[CH3:12]>C(O)(=O)C>[Br:2][C:3]1[CH:4]=[C:5]([N:9]2[C:17]([CH3:18])=[CH:16][C:15]([C:14]([O:13][CH2:11][CH3:12])=[O:21])=[N:10]2)[CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
3-bromophenylhydrazine hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.BrC=1C=C(C=CC1)NN
Name
Quantity
1.69 g
Type
reactant
Smiles
C(C)OC(C(CC(C)=O)=O)=O
Name
Quantity
44 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with water, saturated bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product, thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica-gel column chromatography (4.8:0.2 hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1N=C(C=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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